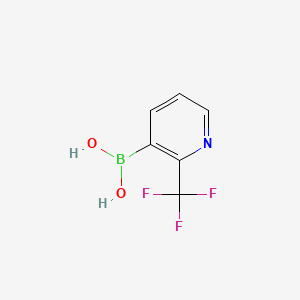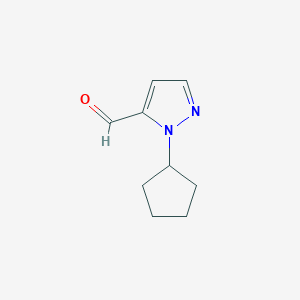
2-cyclopentyl-2H-pyrazole-3-carbaldehyde
Descripción general
Descripción
2-cyclopentyl-2H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol. It contains a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The molecular structure of 2-cyclopentyl-2H-pyrazole-3-carbaldehyde is characterized by a pyrazole ring attached to a cyclopentyl group and a carbaldehyde group. The pyrazole ring is a five-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 2 .Aplicaciones Científicas De Investigación
Organic Synthesis Building Block
This compound serves as a versatile building block in organic synthesis. Its aldehyde group is highly reactive, allowing it to undergo various organic reactions such as condensation, nucleophilic addition, and oxidation-reduction processes. This makes it a valuable precursor for synthesizing a wide range of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, 1-cyclopentyl-1H-pyrazole-5-carbaldehyde is used to create bioactive molecules. It can be transformed into compounds that exhibit a range of biological activities, including antimicrobial, antifungal, and antiproliferative properties. This is particularly important for the development of new medications and therapeutic agents .
Material Science
The compound’s derivatives have potential applications in material science. They can be used to synthesize novel polymers and materials with specific properties, such as enhanced durability or electrical conductivity. This is beneficial for creating advanced materials for electronics, coatings, and structural applications .
Catalysis
2-cyclopentyl-2H-pyrazole-3-carbaldehyde: derivatives can act as ligands in catalysis. They can form complexes with metals and facilitate various catalytic reactions, including hydrogenation, oxidation, and C-C bond formation. This is crucial for developing more efficient and sustainable chemical processes .
Agrochemical Development
In agrochemical development, this compound is used to synthesize molecules with insecticidal and herbicidal activities. These derivatives can help in creating safer and more effective pesticides, contributing to sustainable agriculture practices .
Analytical Chemistry
Derivatives of 2-CYCLOPENTYLPYRAZOLE-3-CARBALDEHYDE can be used as analytical reagents. They can react with specific analytes, leading to measurable changes that are useful in detecting and quantifying various substances. This has applications in environmental monitoring and quality control in different industries .
Mecanismo De Acción
Direcciones Futuras
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Therefore, future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives, including 2-cyclopentyl-2H-pyrazole-3-carbaldehyde.
Propiedades
IUPAC Name |
2-cyclopentylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-7-9-5-6-10-11(9)8-3-1-2-4-8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDWZCIUOQGWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1450944.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1450948.png)
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B1450949.png)
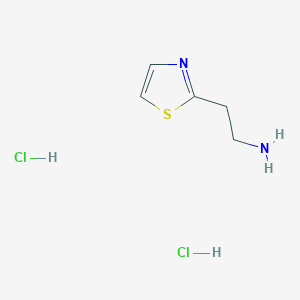
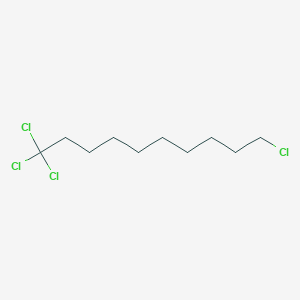
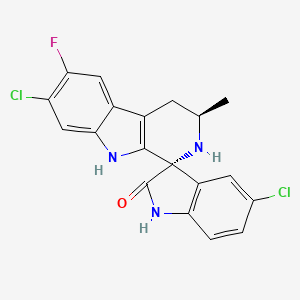
![3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1450955.png)
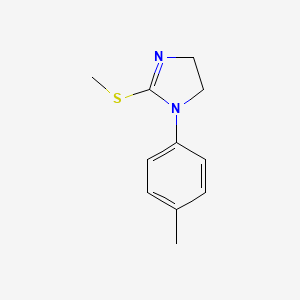
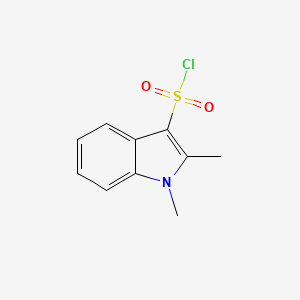
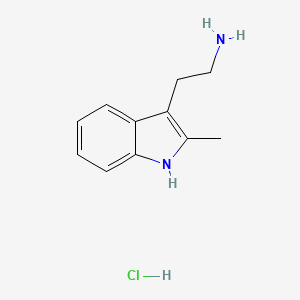
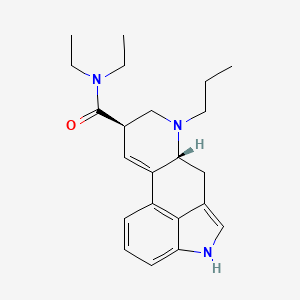
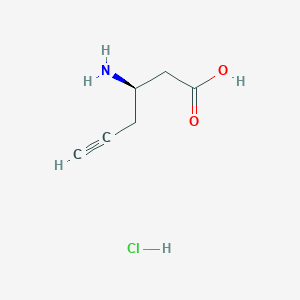
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate](/img/structure/B1450963.png)
